molecular formula C8H4BrFN2 B190163 6-Bromo-2-fluoroquinoxaline CAS No. 112080-07-6

6-Bromo-2-fluoroquinoxaline

Cat. No.: B190163
CAS No.: 112080-07-6
M. Wt: 227.03 g/mol
InChI Key: MBZMYDWNSTWGJA-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoroquinoxaline is a heterocyclic aromatic compound featuring a quinoxaline core (two benzene rings fused to a pyrazine ring) substituted with bromine at the 6-position and fluorine at the 2-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Halogen substituents like bromo and fluoro enhance reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions) and influence binding affinity in medicinal chemistry applications .

Properties

CAS No.

112080-07-6

Molecular Formula

C8H4BrFN2

Molecular Weight

227.03 g/mol

IUPAC Name

6-bromo-2-fluoroquinoxaline

InChI

InChI=1S/C8H4BrFN2/c9-5-1-2-6-7(3-5)11-4-8(10)12-6/h1-4H

InChI Key

MBZMYDWNSTWGJA-UHFFFAOYSA-N

SMILES

C1=CC2=NC(=CN=C2C=C1Br)F

Canonical SMILES

C1=CC2=NC(=CN=C2C=C1Br)F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of 6-Bromo-2-fluoroquinoxaline and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents
This compound Not provided C₈H₄BrFN₂ 241.04 Quinoxaline 6-Bromo, 2-Fluoro
5-Bromo-6-(2-imidazolin-2-ylamino)quinoxaline l-tartrate Not provided C₁₁H₁₀BrN₅·C₄H₆O₆ 442.22 Quinoxaline 5-Bromo, 6-(imidazolin-2-ylamino), tartrate salt
3-Benzyl-6-bromo-2-methoxyquinoline 316146-27-7 C₁₇H₁₅BrN₂O 357.22 Quinoline 6-Bromo, 2-Methoxy, 3-Benzyl
6-Amino-5-bromoquinoxaline 50358-63-9 C₈H₆BrN₃ 224.06 Quinoxaline 5-Bromo, 6-Amino
2-(Bromomethyl)-6-chloroquinoxaline 32601-89-1 C₉H₆BrClN₂ 257.51 Quinoxaline 6-Chloro, 2-Bromomethyl
6-Bromo-2-isopropoxy-4-methylquinoline 1187386-11-3 C₁₃H₁₅BrNO 280.16 Quinoline 6-Bromo, 2-Isopropoxy, 4-Methyl

Core Structure Variations

  • Quinoxaline vs. Quinoline: Quinoxaline derivatives (e.g., this compound) exhibit a pyrazine ring fused to two benzene rings, enhancing electron-deficient character and facilitating nucleophilic aromatic substitution. In contrast, quinoline derivatives (e.g., 3-Benzyl-6-bromo-2-methoxyquinoline) feature a pyridine ring fused to one benzene ring, leading to distinct electronic profiles and applications in catalysis or antimicrobial agents .

Research Implications

  • Medicinal Chemistry: Quinoxaline derivatives with halogen and amino groups (e.g., 6-Amino-5-bromoquinoxaline) are explored as kinase inhibitors due to their planar aromatic systems . Quinoline derivatives like 3-Benzyl-6-bromo-2-methoxyquinoline may target bacterial topoisomerases .
  • Synthetic Utility: Bromo-fluoro substitutions (as in this compound) enable sequential functionalization, while bromomethyl groups (e.g., 2-(Bromomethyl)-6-chloroquinoxaline ) serve as alkylating agents in polymer chemistry.

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